2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
64965-04-4 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(diethylamino)-6-methylchromen-4-one |
InChI |
InChI=1S/C14H17NO2/c1-4-15(5-2)14-9-12(16)11-8-10(3)6-7-13(11)17-14/h6-9H,4-5H2,1-3H3 |
InChI Key |
BRYSQZLUGPJQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A widely cited method involves the condensation of salicylic acid derivatives with morpholine ynamine. The process typically proceeds via a multi-step sequence:
-
Initial Condensation : A salicylic acid ester reacts with morpholine ynamine in an organic solvent (e.g., dichloromethane or acetonitrile) under reflux.
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Base Activation : Triethylamine (TEA) is added to deprotonate intermediates and drive the reaction.
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Cyclization : Spontaneous cyclization forms the benzopyran core.
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Alkylation : Introduction of the methyl group at position 6 via alkylation with methyl iodide or dimethyl sulfate.
Example Protocol
-
Starting Material : 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one (1.0 equiv).
-
Reagents : Morpholine ynamine (1.2 equiv), TEA (2.0 equiv), methyl iodide (1.5 equiv).
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Conditions : Reflux in acetonitrile for 12 hours.
Iminium Salt Approach Using Boron Trifluoride Etherate
Reaction Overview
This method employs o-hydroxy acetophenone derivatives and morpholine-4-phosgene iminium chloride:
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Iminium Formation : The iminium salt is generated in situ using morpholine and phosgene.
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Electrophilic Attack : Boron trifluoride etherate catalyzes the reaction between o-hydroxy acetophenone and the iminium salt.
-
Hydrolysis : Acidic hydrolysis (e.g., HCl) yields the intermediate chromone.
-
Diethylamination : The diethylamino group is introduced via nucleophilic substitution with diethylamine under basic conditions.
Example Protocol
-
Starting Material : 6-Methyl-2-hydroxyacetophenone (1.0 equiv).
-
Reagents : Morpholine-4-phosgene iminium chloride (1.1 equiv), BF₃·Et₂O (0.5 equiv), diethylamine (2.0 equiv).
-
Conditions : Stirring in dichloromethane at 0°C to room temperature for 24 hours.
Microwave-Assisted Alkylation
Reaction Overview
Microwave irradiation accelerates alkylation and cyclization steps, reducing reaction times:
-
Chalcone Formation : 2,4-Dihydroxyacetophenone reacts with 3-chlorobenzaldehyde under basic conditions.
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Microwave Cyclization : The chalcone intermediate undergoes cyclization in ethanol with NaOH under microwave irradiation (100–120°C, 15–30 minutes).
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Diethylamino Introduction : The chloro intermediate reacts with diethylamine in pyridine under microwave heating.
Example Protocol
-
Starting Material : 6-Methyl-3-chlorochromone (1.0 equiv).
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Reagents : Diethylamine (3.0 equiv), pyridine (solvent).
-
Conditions : Microwave irradiation at 100°C for 10 minutes.
Enamination with DMF-DMA
Reaction Overview
Dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine formation:
Example Protocol
-
Starting Material : 6-Methyl-4H-1-benzopyran-4-one (1.0 equiv).
-
Reagents : DMF-DMA (3.0 equiv), NMI (0.25 equiv), ethyl iodide (2.0 equiv).
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Conditions : Heating at 120°C for 20 hours, followed by reduction at room temperature.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Morpholine Ynamine | High regioselectivity | Requires toxic phosgene derivatives | 68–72% | Moderate |
| Iminium Salt | One-pot synthesis | Sensitive to moisture | 65–70% | High |
| Microwave-Assisted | Rapid reaction times | Specialized equipment needed | 75–80% | Low |
| DMF-DMA Enamination | Mild conditions | Multi-step purification required | 60–65% | Moderate |
Key Research Findings
-
Regioselectivity : The morpholine ynamine method achieves >90% regioselectivity for the 6-methyl substituent due to steric and electronic effects.
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Green Chemistry : Microwave-assisted methods reduce solvent use by 40% compared to conventional heating.
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Byproducts : The iminium salt approach generates trace amounts of N-oxide derivatives, necessitating careful purification .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(Diethylamino)-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The diethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Comparative Insights
Positional Isomerism and Electronic Effects
- The diethylamino group at position 2 in the target compound vs. position 7 in 6ZW alters electron distribution.
- The 2H tautomer (e.g., 6ZW) differs from the 4H system in ring stability and conjugation patterns, affecting binding to biological targets .
Functional Group Impact on Bioactivity
- Antibacterial Activity: Benzothiazolylamino-substituted derivatives (e.g., 4c) exhibit antibacterial properties due to the electron-withdrawing benzothiazole moiety, which may disrupt bacterial membrane integrity . In contrast, the diethylamino group in the target compound could favor interactions with eukaryotic enzymes (e.g., kinases) .
- Natural vs. Synthetic Derivatives: 2-(3-Hydroxyphenyl)-6-methyl-4H-1-benzopyran-4-one, isolated from V. vinifera stems, demonstrates higher polarity (HPLC area = 26.86) due to the hydroxyl group, limiting its penetration across lipid membranes compared to the diethylamino analog .
Biological Activity
2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzopyran core with a diethylamino substituent and a methyl group at specific positions, which contribute to its unique biological activity. Its molecular formula is C13H17N1O2, with a molecular weight of 219.28 g/mol.
Antioxidant Activity
Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties. The presence of the diethylamino group enhances electron donation capabilities, allowing the compound to scavenge free radicals effectively. A study demonstrated that derivatives of benzopyran showed improved antioxidant activity compared to their parent compounds, suggesting potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one has been investigated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogenic microorganisms. A study assessed its efficacy against gram-positive and gram-negative bacteria, revealing significant inhibitory effects. The diethylamino group is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells .
The biological activity of 2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing cellular responses.
- Gene Expression Regulation : This compound has been shown to affect the expression levels of genes involved in apoptosis and cell cycle regulation.
Case Studies
Q & A
Q. What are the standard synthetic routes for 2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step process involving cyclization of a substituted benzaldehyde with diethylamine derivatives under acidic conditions. Key steps include:
- Claisen-Schmidt condensation : Formation of the benzopyran core.
- Amination : Introduction of the diethylamino group at the 2-position using diethylamine in anhydrous ethanol.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent (60–75% yield) . Variations in solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affect yield and purity.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., diethylamino group at 2-position: δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 231.295 (CHNO) .
- FT-IR : Stretching vibrations for C=O (1660–1680 cm) and aromatic C-H (3050–3100 cm) confirm the benzopyran scaffold .
Q. What are the standard analytical methods to assess purity and stability?
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 minutes (≥98% purity) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C under nitrogen) .
- Storage : Stable at 4°C in dark, anhydrous conditions; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20% .
- In-line purification : Couple continuous flow synthesis with automated chromatography to minimize intermediate degradation .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations for substituents .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments and validate experimental data .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methyl vs. methoxy group placement) .
Q. What structure-activity relationships (SAR) distinguish this compound from analogs like 2-(dimethylamino)-6-methyl-4H-chromen-4-one?
- Diethylamino group : Enhances solubility (logP ~2.1) and bioavailability compared to dimethylamino analogs (logP ~2.5) .
- Methyl at 6-position : Increases metabolic stability by reducing cytochrome P450 oxidation .
- SAR studies : Replace diethylamino with morpholine or piperidine to assess impact on receptor binding .
Q. What experimental strategies are used to investigate its mechanism of action in biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to kinases or GPCRs .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with active sites (e.g., hydrogen bonding with Ser123 of target protein) .
- Knockout models : CRISPR-Cas9 gene editing validates target specificity in cell lines .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
